3-(2-Fluoro-5-methylphenyl)isoxazol-5-amine
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Overview
Description
3-(2-fluoro-5-methylphenyl)-1,2-oxazol-5-amine is an organic compound that features a fluorinated aromatic ring and an oxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-fluoro-5-methylphenyl)-1,2-oxazol-5-amine typically involves the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of an appropriate precursor, such as an α-haloketone with an amide.
Introduction of the fluorine atom: This step involves the selective fluorination of the aromatic ring, which can be done using reagents like Selectfluor or N-fluorobenzenesulfonimide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-fluoro-5-methylphenyl)-1,2-oxazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
3-(2-fluoro-5-methylphenyl)-1,2-oxazol-5-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Materials Science: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Biological Studies: It can be used as a probe in biological assays to study enzyme activity or protein interactions.
Mechanism of Action
The mechanism of action of 3-(2-fluoro-5-methylphenyl)-1,2-oxazol-5-amine involves its interaction with specific molecular targets. The fluorinated aromatic ring and oxazole moiety can interact with enzymes or receptors, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-fluoro-5-methylphenyl isocyanate
- 2-fluoro-5-(trifluoromethyl)phenyl isocyanate
Uniqueness
3-(2-fluoro-5-methylphenyl)-1,2-oxazol-5-amine is unique due to the presence of both a fluorinated aromatic ring and an oxazole moiety. This combination imparts specific chemical and physical properties that can be advantageous in various applications, such as increased stability and reactivity.
Properties
Molecular Formula |
C10H9FN2O |
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Molecular Weight |
192.19 g/mol |
IUPAC Name |
3-(2-fluoro-5-methylphenyl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C10H9FN2O/c1-6-2-3-8(11)7(4-6)9-5-10(12)14-13-9/h2-5H,12H2,1H3 |
InChI Key |
DPYATPYKXFDKRN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C2=NOC(=C2)N |
Origin of Product |
United States |
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